Ethyl 3-oxooxetane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxooxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)5-4(7)3-10-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCKUWMECSVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257883-97-9 | |
| Record name | ethyl 3-oxooxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Oxooxetane 2 Carboxylate
Nucleophilic Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The significant ring strain of the oxetane ring facilitates its opening by various nucleophiles. beilstein-journals.orgacs.org The reaction pathway and the resulting products are highly dependent on the reaction conditions, particularly whether they are acidic or basic, which in turn governs the regioselectivity of the nucleophilic attack. magtech.com.cnresearchgate.net
Under acidic conditions, either Brønsted or Lewis acids can be used to activate the oxetane ring. The reaction is initiated by the protonation or coordination of the acid to the oxetane oxygen atom. This activation enhances the electrophilicity of the ring carbons (C2 and C4) and weakens the C-O bonds, making the ring more susceptible to nucleophilic attack.
The mechanism proceeds via an S_N1-like or S_N2-like pathway, depending on the stability of the potential carbocation intermediate. For unsymmetrical oxetanes, nucleophilic attack under acidic conditions generally occurs at the more substituted carbon atom, which can better stabilize the developing positive charge magtech.com.cnstackexchange.com. In the case of ethyl 3-oxooxetane-2-carboxylate, C2 is more substituted than C4. The presence of electron-withdrawing ester and ketone groups significantly influences the electronic distribution, and the precise site of attack can depend on the specific Lewis acid and nucleophile used. uab.catresearchgate.netnih.gov The ring-opening ultimately yields a 1,3-difunctionalized acyclic product.
Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions
| Catalyst | Nucleophile | Probable Site of Attack | Product Type |
| H₂SO₄ | H₂O | C2 | Acyclic diol-ester |
| BF₃·OEt₂ | ROH | C2 | Acyclic ether-alcohol-ester |
| ZnI₂ | TMSCN | C2 | γ-hydroxyisonitrile derivative |
In the presence of strong nucleophiles and under basic or neutral conditions, the oxetane ring can be opened without prior acid activation. youtube.com These reactions typically follow an S_N2 mechanism, where the nucleophile directly attacks one of the electrophilic carbons adjacent to the ring oxygen.
The regioselectivity of base-mediated ring-opening is primarily governed by steric hindrance. magtech.com.cnstackexchange.com The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C4 position is less sterically encumbered than the C2 position, which bears the bulky ethyl carboxylate group. Therefore, attack by strong, "hard" nucleophiles like organolithium reagents or Grignard reagents is expected to occur predominantly at C4. youtube.com
The chemoselectivity of reactions involving this compound is a critical consideration due to the presence of three distinct electrophilic sites: the two oxetane ring carbons (C2 and C4), the ketone carbonyl carbon (C3), and the ester carbonyl carbon. The choice of nucleophile and reaction conditions determines which site is attacked. Strong, hard nucleophiles may favor ring-opening via attack at C4, while softer nucleophiles might preferentially add to the C3 ketone.
The regioselectivity of the ring-opening is a direct consequence of the reaction mechanism:
Acid-Catalyzed Conditions: Nucleophilic attack is electronically controlled and favored at the more substituted and electronically activated C2 position.
Base-Mediated Conditions: Nucleophilic attack is sterically controlled and favored at the less substituted C4 position. magtech.com.cn
This predictable, condition-dependent regioselectivity allows for the controlled synthesis of different constitutional isomers from the same starting material.
Reactions of the Carbonyl Group at Position 3
The ketone functionality at the C3 position behaves as a typical electrophilic center and can undergo a variety of standard carbonyl reactions. However, its reactivity can be influenced by the constraints of the four-membered ring.
Key reactions include:
Reduction: The ketone can be selectively reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol, ethyl 3-hydroxyoxetane-2-carboxylate.
Nucleophilic Addition: Carbon nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl group. This reaction must compete with the potential for ring-opening, and conditions can be optimized to favor one pathway over the other.
Paternò–Büchi Reaction: While this reaction is used to form oxetanes from a ketone and an alkene, the reverse or related transformations could be relevant, though the primary reactivity of the C3-ketone is expected to be nucleophilic addition. beilstein-journals.orgrsc.org
Table 2: Potential Reactions at the C3-Carbonyl Group
| Reagent | Reaction Type | Product Functional Group |
| NaBH₄, MeOH | Reduction | Secondary alcohol |
| R-MgBr, then H₃O⁺ | Nucleophilic Addition | Tertiary alcohol |
| H₂N-R', mild acid | Imine Formation | Imine |
Transformations Involving the Ester Functionality
The ethyl ester group at the C2 position is susceptible to nucleophilic acyl substitution reactions, which are characteristic of β-keto esters. bohrium.comresearchgate.net
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxooxetane-2-carboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.orglumenlearning.comlibretexts.org
Acid-catalyzed hydrolysis is a reversible equilibrium process, typically requiring a large excess of water to drive the reaction to completion. chemguide.co.uk
Base-mediated hydrolysis (saponification) is an irreversible process that initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. chemguide.co.uk It is important to note that some oxetane-carboxylic acids are unstable and can undergo spontaneous intramolecular ring-opening to form lactones. nih.gov
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of a catalyst. The transesterification of β-keto esters is a well-established transformation and can be catalyzed by acids, bases, or enzymes. nih.govrsc.orgucc.ie This process is valuable for modifying the ester group without altering the core oxetane structure. The reaction likely proceeds through a chelated intermediate where a catalyst coordinates to both carbonyl oxygens. ucc.ie
Reduction Reactions
The chemical reactivity of this compound is significantly influenced by the ketone functional group on the oxetane ring. This ketone is susceptible to reduction, yielding the corresponding secondary alcohol, Ethyl 3-hydroxyoxetane-2-carboxylate. The choice of reducing agent is crucial as it determines the selectivity and stereochemical outcome of the reaction.
Commonly, mild hydride reagents such as sodium borohydride (NaBH₄) are employed for this transformation. Sodium borohydride is a selective reducing agent that readily reduces ketones and aldehydes but does not typically reduce esters under standard conditions askfilo.com. This selectivity allows for the targeted reduction of the 3-oxo group while preserving the ethyl ester moiety at the 2-position. The reaction, typically carried out in a protic solvent like methanol (B129727) or ethanol, proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
For stereoselective reductions, more sophisticated methods can be employed. Asymmetric reduction of β-keto esters can be achieved using biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which contains oxido-reductase enzymes capable of producing chiral alcohols with high enantiomeric excess researchgate.net. Another approach involves catalytic hydrogenation using chiral catalysts, such as those based on Ruthenium-BINAP complexes, which can achieve high levels of enantioselectivity under hydrogen pressure psu.edu. The steric and electronic properties of the substrate play a significant role in determining the stereochemical outcome of these reductions researchgate.net.
| Reducing Agent/System | Product | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) in Methanol | Ethyl 3-hydroxyoxetane-2-carboxylate | Chemoselective for the ketone; does not reduce the ester. | askfilo.com |
| Baker's Yeast (Saccharomyces cerevisiae) | (R)- or (S)-Ethyl 3-hydroxyoxetane-2-carboxylate | Enantioselective reduction leading to chiral alcohols. | researchgate.net |
| H₂ / BINAP-Ru Catalyst | Enantiomerically enriched Ethyl 3-hydroxyoxetane-2-carboxylate | Highly enantioselective catalytic hydrogenation. | psu.edu |
Derivatization Strategies for this compound
This compound serves as a versatile building block for the synthesis of more complex molecules due to the presence of multiple reactive sites: the ketone, the ester, and the strained oxetane ring. Derivatization strategies can target these sites individually or in combination to generate a diverse library of oxetane-containing compounds.
Amide Formation via Condensation Reactions
The ethyl ester group of the molecule can be converted into an amide through reaction with primary or secondary amines. This transformation, known as aminolysis, typically involves heating the ester with the desired amine. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group libretexts.orgkhanacademy.org.
While the direct reaction of esters with amines is possible, it can be slow. To facilitate the reaction, it can be carried out at elevated temperatures khanacademy.org. The reactivity of the amine and the steric hindrance around the ester group are key factors influencing the reaction rate and yield. For instance, reacting this compound with amines like ammonia, aniline, or propylamine (B44156) would yield the corresponding primary, N-phenyl, and N-propyl amides, respectively. The reaction with hydrazine (B178648) hydrate (B1144303) is also a common transformation for similar β-keto esters, which leads to the formation of a carbohydrazide, a versatile intermediate for further synthesis nih.govresearchgate.net.
| Amine Reagent | Product | Reaction Type |
|---|---|---|
| Ammonia (NH₃) | 3-Oxooxetane-2-carboxamide | Aminolysis |
| Aniline (C₆H₅NH₂) | N-phenyl-3-oxooxetane-2-carboxamide | Aminolysis |
| Propylamine (CH₃CH₂CH₂NH₂) | N-propyl-3-oxooxetane-2-carboxamide | Aminolysis |
| Hydrazine Hydrate (N₂H₄·H₂O) | 3-Oxooxetane-2-carbohydrazide | Hydrazinolysis |
Modification of the Ester Group
Beyond amide formation, the ethyl ester group can undergo other important transformations, primarily hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxooxetane-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), using a reagent like sodium hydroxide, is often preferred as it is irreversible and generally gives high yields chemrxiv.org. However, it is crucial to note that oxetane-carboxylic acids can be unstable. The inherent ring strain of the oxetane, combined with the presence of the carboxylic acid group, can lead to spontaneous intramolecular ring-opening and isomerization into lactones, particularly upon heating or in the presence of strong acids nih.gov. Therefore, mild reaction conditions and careful handling of the product are necessary chemrxiv.org.
Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst masterorganicchemistry.com. For example, reacting this compound with methanol under acidic conditions would result in the formation of Mthis compound. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent masterorganicchemistry.comorganic-chemistry.org.
| Reaction | Reagents | Product | Key Considerations |
|---|---|---|---|
| Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 3-Oxooxetane-2-carboxylic acid | Product may be unstable and prone to isomerization/ring-opening. nih.gov |
| Transesterification | Methanol (CH₃OH), H⁺ catalyst | Mthis compound | Methanol is used as the solvent to shift equilibrium. masterorganicchemistry.com |
| Transesterification | Isopropanol ((CH₃)₂CHOH), H⁺ catalyst | Isopropyl 3-oxooxetane-2-carboxylate | Isopropanol is used as the solvent to shift equilibrium. masterorganicchemistry.com |
Functionalization of the Oxetane Ring
The high ring strain of the oxetane core (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, which is a primary method for its functionalization beilstein-journals.org. These reactions typically proceed under acidic conditions or with strong nucleophiles.
Acid-catalyzed ring-opening involves protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. In the case of this compound, the presence of the electron-withdrawing carbonyl and ester groups influences the regioselectivity of the attack. Weak nucleophiles, in the presence of an acid, will preferentially attack the more substituted carbon atom (C2) magtech.com.cn. This can lead to the formation of various 1,3-difunctionalized acyclic compounds.
As previously mentioned, oxetane-carboxylic acids (formed from hydrolysis) are particularly prone to intramolecular ring-opening, where the carboxylic acid group itself acts as the nucleophile, leading to isomerization into γ-lactones (tetrahydrofuran-2-ones) nih.gov. This reactivity highlights the inherent instability that can be harnessed for synthetic purposes, but also necessitates careful consideration of reaction conditions when the integrity of the oxetane ring is desired.
Mechanistic and Theoretical Investigations of Ethyl 3 Oxooxetane 2 Carboxylate Chemistry
Computational Studies on Ring Strain and Stability of Oxetanes
The four-membered ring of oxetane (B1205548) is characterized by significant ring strain, a key determinant of its reactivity. Computational studies have quantified this strain and provided insights into the stability of oxetane derivatives.
The ring strain of oxetane is considerable, estimated to be around 25.5 kcal/mol, which is comparable to that of oxirane (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain makes the oxetane ring susceptible to ring-opening reactions. acs.org The endocyclic angles in oxetane deviate significantly from the ideal tetrahedral angle, contributing to this strain. beilstein-journals.org
Computational models indicate that the oxetane ring can adopt a puckered conformation to alleviate some of this strain. The degree of puckering can be influenced by substituents on the ring. utexas.edu For instance, 3-substitution on the oxetane ring can increase puckering due to eclipsing interactions. utexas.edu
The stability of oxetanes is also influenced by electronic effects. The oxygen atom's lone pairs are more exposed in the strained ring, making oxetane a strong hydrogen-bond acceptor and Lewis base. beilstein-journals.org Computational studies have shown that incorporating an oxetane ring can enhance the metabolic stability of molecules in certain contexts. acs.org For example, replacing a gem-dimethyl group with an oxetane has been a successful strategy in medicinal chemistry to improve physicochemical properties. acs.org
| Property | Value/Description | Source(s) |
| Ring Strain | 25.5 kcal/mol | beilstein-journals.org |
| Conformation | Puckered to minimize angle strain | utexas.edu |
| Electronic Nature | Strong hydrogen-bond acceptor and Lewis base | beilstein-journals.org |
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways of oxetanes, including the intricate details of ring-opening and other transformations.
Transition State Analysis of Ring-Opening Reactions
The ring-opening of oxetanes is a fundamental process, and transition state analysis provides critical information about the energy barriers and mechanisms involved. DFT calculations have been employed to analyze the transition states of various oxetane ring-opening reactions. researchgate.netrsc.orgacs.org
For instance, in the ring-opening polymerization of oxetane, the transition state structures are often closer in geometry to the reactants (the complex of oxetane with the initiator). rsc.org The mechanism typically follows an SN2 pathway, characterized by a nearly linear arrangement of the attacking nucleophile, the carbon atom, and the leaving oxygen atom. researchgate.net The energy barriers for these reactions can be significantly influenced by the catalyst and the specific reaction conditions. researchgate.net
Theoretical calculations have also shed light on the regioselectivity of ring-opening reactions in substituted oxetanes. acs.org By comparing the energies of different transition states, researchers can predict which diastereoisomer is likely to be formed. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that the identified transition state connects the reactants and products. acs.org
Energetic Profiles of Key Transformations
The energetic profiles of reactions involving ethyl 3-oxooxetane-2-carboxylate and related compounds reveal the thermodynamic and kinetic feasibility of various transformations. These profiles are constructed using computational methods to calculate the energies of reactants, intermediates, transition states, and products.
Computational studies on the photochemical cleavage of oxetanes have shown that ring-opening can occur on the triplet (T₁) and singlet (S₁) potential energy surfaces, sometimes with very small or no energy barriers. nih.gov The specific pathway, whether it involves C-C or C-O bond cleavage, is influenced by the substituents on the oxetane ring. nih.gov
Spectroscopic Analysis in Mechanistic Elucidation (e.g., NMR, IR for reaction intermediates)
Spectroscopic techniques are indispensable for identifying and characterizing reaction intermediates, thereby providing experimental evidence to support or refute proposed mechanisms.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose. In the study of oxetane chemistry, ¹H and ¹³C NMR spectroscopy can be used to identify the characteristic signals of the oxetane ring protons and carbons. For example, the protons on the oxetane ring typically appear in the δ ~4.5–5.0 ppm range in ¹H NMR spectra.
IR spectroscopy is useful for identifying functional groups. The strong absorption band for the C=O stretch in the ketone group of this compound would be a key diagnostic peak.
In more complex mechanistic studies, such as those involving transient intermediates, advanced techniques like transient absorption spectroscopy may be employed to detect short-lived species. nih.gov
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. For reactions involving this compound, kinetic analysis can help to elucidate the reaction mechanism and determine the rate-limiting step.
For example, kinetic studies on the oxidation of related carboxylate compounds have shown first-order dependence on both the substrate and the oxidant, with a fractional order dependence on the acid concentration. internationaljournalcorner.com Such data can be used to derive a rate law that is consistent with a proposed mechanism. internationaljournalcorner.com
In the context of polymerization, kinetic studies can reveal how the rate of polymerization is affected by the monomer and initiator concentrations, allowing for control over the molecular weight and properties of the resulting polymer.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound and its analogs, these studies explore how substituents on the oxetane ring affect its stability and reaction outcomes.
The presence of the electron-withdrawing ethyl carboxylate and keto groups at the 2- and 3-positions of the oxetane ring significantly influences its reactivity. These groups can activate the ring towards nucleophilic attack and influence the regioselectivity of ring-opening reactions.
Computational studies have systematically investigated the effect of ring strain on radical reactivity. chemrxiv.org It has been found that benzylic radicals that are part of a strained ring, such as an oxetane, are less stable and more π-delocalized, which can lead to increased product formation in certain reactions. chemrxiv.org The substitution pattern on the oxetane ring plays a crucial role in determining the stability of radical intermediates and the subsequent reaction pathways. chemrxiv.org
Applications in Advanced Organic Synthesis and Building Block Utility
Ethyl 3-Oxooxetane-2-Carboxylate as a Versatile Synthetic Intermediate
This compound serves as a crucial building block in organic chemistry due to its inherent reactivity and the presence of multiple functional groups. cymitquimica.comevitachem.com The strained oxetane (B1205548) ring is susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic compounds. The ketone and ester moieties offer sites for a multitude of chemical transformations, including nucleophilic additions, reductions, and enolate chemistry. This versatility allows for its use in the synthesis of a diverse range of organic molecules. cymitquimica.com
The compound's utility is further highlighted by its role as a precursor in the formation of other key intermediates. For instance, it can be transformed into 4-oxooxetane-2-carboxylic acid, another versatile building block for more complex molecular architectures. The ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable tool for synthetic chemists.
Utilization in the Construction of Complex Heterocyclic Systems
The unique structural features of this compound make it an ideal starting material for the synthesis of various complex heterocyclic systems.
Synthesis of Substituted Lactones and Lactams
Lactones and lactams are important structural motifs found in many biologically active compounds and natural products. rsc.orguea.ac.uk this compound can be effectively utilized in the synthesis of substituted β-lactones and β-lactams. These reactions often proceed with high diastereoselectivity, providing access to specific stereoisomers. nih.gov The synthesis of these four-membered heterocyclic rings is of significant interest due to their presence in various pharmaceuticals. rsc.orgnih.gov
Furthermore, the oxetane ring can be opened and subsequently cyclized to form larger lactone and lactam rings, such as γ-lactones and γ-lactams. uea.ac.uk These transformations often involve transition-metal catalysis or biocatalysis, allowing for a high degree of control over the reaction outcome. rsc.org
Approaches to Spirocyclic Compounds
Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important scaffolds in drug discovery due to their inherent three-dimensionality. nih.govrsc.org this compound and its derivatives are valuable precursors for the synthesis of spirocyclic compounds. nih.govmdpi.com For example, 3-oxetanone, a related compound, can be used to generate spirooxazolidines through multicomponent reactions. mdpi.com These spirocyclic structures can serve as building blocks for a variety of saturated heterocycles. mdpi.com The synthesis of spiro-cephalosporin compounds has also been achieved through a Michael-type addition to the dihydrothiazine ring, showcasing the versatility of oxetane-based starting materials in constructing complex spirocyclic architectures. nih.gov
Role in Stereoselective Synthesis of Chiral Molecules
Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. wikipedia.orgresearchgate.net this compound and related compounds play a crucial role in this area. The stereochemistry of the oxetane ring can be controlled during its synthesis, and this chirality can be transferred to subsequent products. mdpi.com
For example, the asymmetric synthesis of β-lactones can be achieved with high enantioselectivity using chiral catalysts. psu.edu Chiral pool synthesis, which utilizes readily available chiral starting materials, is another approach where derivatives of this compound can be employed to generate new chiral centers with high stereocontrol. wikipedia.org The development of methods for the stereoselective synthesis of chiral α-trifluoromethylthio-β-ketoesters featuring a quaternary stereocenter has been reported, highlighting the ongoing research in this field. mdpi.com
Precursor for Carbonyl-Containing Compounds (e.g., Aldol (B89426) Adducts)
The reactivity of the carbonyl group in this compound allows for its use as a precursor to a variety of other carbonyl-containing compounds. libretexts.orgnih.gov Ring-opening reactions of β-lactones, which can be derived from this compound, can lead to the formation of β-hydroxy esters, which are essentially aldol adducts. google.com This provides an alternative to the traditional Mukaiyama aldol reaction. google.com
The synthesis of these aldol-type products can be achieved with high regioselectivity and can retain the stereochemistry of the starting epoxide if an enantiopure epoxide is used in the initial carbonylation step to form the β-lactone. google.com This methodology offers a powerful tool for the stereocontrolled synthesis of complex acyclic molecules containing multiple stereocenters.
Strategic Integration into Retrosynthetic Analyses of Natural Products and Analogues
Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules, such as natural products. ub.edu It involves breaking down the target molecule into simpler, commercially available starting materials. ub.edu this compound and its derivatives are valuable building blocks in this context due to their predictable reactivity and ability to introduce key structural motifs.
In the retrosynthesis of a complex natural product, the oxetane ring of a precursor like this compound can be envisioned as a synthon for various functional groups that will be present in the final target. For instance, the synthesis of natural products containing lactone or spirocyclic moieties can be planned using retrosynthetic disconnections that lead back to an oxetane-based starting material. dokumen.pub The ability to perform stereoselective reactions with these building blocks is also a critical consideration in the design of a synthetic route. dokumen.pub
Biological and Biochemical Research Applications of Ethyl 3 Oxooxetane 2 Carboxylate Derivatives
Development of Enzyme Inhibitors Based on β-Lactone Scaffolds
The β-lactone motif, the core functional group of ethyl 3-oxooxetane-2-carboxylate derivatives, is a "privileged structure" in the design of enzyme inhibitors. nih.govrsc.org Its inherent reactivity allows for the potent and often irreversible inhibition of various enzymes, primarily serine hydrolases. nih.govwustl.edu
Proteasome Inhibition Studies
The proteasome is a multi-subunit enzyme complex responsible for regulated protein degradation in eukaryotic cells, making it a key target in cancer therapy. researchgate.net β-Lactone-containing natural products are among the most elegant and potent proteasome inhibitors discovered. researchgate.net These inhibitors, such as salinosporamide A and omuralide, function by covalently modifying the N-terminal threonine (Thr1) residue of the proteasome's active sites. researchgate.netharvard.eduacs.org The hydroxyl group of the threonine residue attacks the carbonyl carbon of the β-lactone ring, leading to ring-opening and the formation of a stable acyl-enzyme adduct. harvard.eduresearchgate.net This covalent modification effectively blocks the enzyme's proteolytic activity. harvard.edunih.gov
Derivatives of this compound are investigated for their potential as proteasome inhibitors due to this established mechanism of the β-lactone pharmacophore. Research has focused on synthesizing various analogs to enhance potency and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5), which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. researchgate.netnih.gov For instance, the natural product salinosporamide A irreversibly inhibits all three proteolytic activities, which may minimize the development of resistant cancer cell clones. researchgate.net
Fatty Acid Synthetase Inhibition Research
Fatty acid synthase (FAS) is the enzyme responsible for the de novo synthesis of fatty acids and is overexpressed in many human cancer cells, making it another important oncology target. nih.govnih.gov The β-lactone-containing drug, Orlistat, is a potent inhibitor of the thioesterase domain of FAS. nih.govnih.govoncotarget.com Similar to proteasome inhibition, the mechanism involves the formation of a covalent adduct with the active site serine residue of the enzyme. nih.gov
Researchers have synthesized numerous novel congeners of β-lactones, starting from structures like Orlistat, to explore their inhibitory activity against FAS. nih.govnih.govacs.org These studies involve modifying the side chains extending from the β-lactone core to improve potency, solubility, and selectivity for tumor cells. nih.govacs.org For example, a study involving 28 novel congeners of Orlistat identified several derivatives with improved potency against FAS and increased cytotoxicity toward tumor cells. acs.org
Investigations into Other Enzyme Targets
The reactive nature of the β-lactone ring makes it a versatile warhead for inhibiting a wide range of enzymes beyond the proteasome and FAS. wustl.edu β-Lactone derivatives have been shown to target other serine hydrolases, lipases, and esterases. nih.govwustl.eduresearchgate.net For example, they have been investigated as inhibitors for:
Penicillin-Binding Proteins (PBPs): These bacterial enzymes are crucial for cell wall biosynthesis and are the primary targets of β-lactam antibiotics. nih.gov The structural similarity between β-lactams and β-lactones has led to the development of β-lactone-based probes to study PBPs. nih.govnih.govmdpi.com
Cysteine Proteases: Certain β-lactones have been shown to inhibit cysteine proteases, such as the 3C proteinase of hepatitis A virus, by alkylating the active site cysteine residue. rcsb.orgacs.org
N-Acylethanolamine Acid Amidase (NAAA): β-Lactone carbamate (B1207046) derivatives have been identified as potent inhibitors of NAAA, an enzyme involved in lipid signaling. researchgate.net The inhibition mechanism involves covalent interaction with the N-terminal catalytic cysteine. researchgate.net
Exploration of Molecular Mechanisms of Action in Biological Systems (e.g., covalent modification of active sites)
The primary mechanism of action for β-lactone inhibitors derived from this compound is the covalent modification of the target enzyme's active site. researchgate.net This typically involves a nucleophilic residue, most commonly a serine or cysteine, located within the enzyme's catalytic center. researchgate.netnih.gov
The process unfolds as follows:
The enzyme's active site nucleophile (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbonyl carbon of the β-lactone ring. researchgate.netnih.gov
This attack leads to the opening of the strained four-membered ring. researchgate.netacs.org
A stable covalent ester or thioester bond is formed between the inhibitor and the enzyme. harvard.eduresearchgate.netd-nb.info
This acylation of the active site renders the enzyme inactive. nih.gov In some cases, the inhibition is effectively irreversible. acs.org For instance, with the proteasome inhibitor salinosporamide A, the initial covalent adduct undergoes a subsequent intramolecular reaction, forming a stable tetrahydrofuran (B95107) ring that prevents the regeneration of the active site, thus leading to irreversible inhibition. acs.org High-resolution X-ray crystallography studies have been instrumental in elucidating these binding modes at the molecular level, confirming the covalent linkage and the specific interactions between the inhibitor and the enzyme's active site residues. nih.govd-nb.info
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of β-lactone-based inhibitors. acs.orgresearchgate.netnih.gov By systematically modifying the structure of derivatives of this compound and evaluating their biological activity, researchers can identify key structural features that govern their inhibitory effects.
Key findings from SAR studies on various β-lactone scaffolds include:
Stereochemistry: The stereochemistry of the substituents on the β-lactone ring is often critical for activity. acs.org For example, in the development of FAS inhibitors based on Orlistat, reversal of chirality at certain positions was tolerated, while changes at other positions led to a substantial reduction in activity. acs.org Similarly, for some proteasome inhibitors, one epimer can be a potent inhibitor while the other is weakly active. harvard.edu
Side Chains: The nature and length of the side chains attached to the β-lactone ring significantly influence potency and selectivity. nih.govacs.org In FAS inhibition, altering the length and composition of the α- and β-alkyl chains can lead to compounds with improved potency compared to the parent molecule. nih.govacs.org
Peptide Scaffolds: For peptidic β-lactone inhibitors like the cystargolides, modifications to the peptide backbone and the end-cap can have a significant impact on proteasome inhibition and cytotoxicity. nih.gov These studies help in designing more potent and cell-permeable drug candidates. nih.gov
| Compound Class | Enzyme Target | Key SAR Findings | References |
| Orlistat Congeners | Fatty Acid Synthase (FAS) | Length and composition of α- and β-alkyl chains affect potency. Chirality at Cβ is crucial for activity. | acs.org, nih.gov |
| Spiro β-Lactones | Proteasome | Stereochemistry at C-6 dramatically impacts inhibitory potency. | harvard.edu, researchgate.net |
| Cystargolide Analogs | Proteasome | Modifications at the P1 side chain and the C-terminal protecting group significantly alter potency and cellular uptake. | nih.gov, nih.gov |
| Belactosin Analogs | Proteasome | An α-branched side chain at the 3-position of the lactone appears important for good activity. | psu.edu |
| Carbamate Derivatives | N-Acylethanolamine Acid Amidase (NAAA) | Modifications of the carbamate side chain led to the identification of single-digit nanomolar inhibitors. | researchgate.net |
Use in Biochemical Probes and Labeling Studies
The ability of β-lactones to covalently modify their target enzymes makes them excellent scaffolds for the development of activity-based protein profiling (ABPP) probes. nih.govrsc.orgresearchgate.net These probes are valuable tools for studying enzyme function, identifying new drug targets, and assessing inhibitor selectivity directly in complex biological systems. rsc.orgresearchgate.net
An ABPP probe based on a β-lactone typically consists of three components:
The β-lactone warhead , which provides the reactivity for covalent binding to the target enzyme.
A linker , which connects the warhead to a reporter tag.
A reporter tag , which can be a fluorescent dye (like TAMRA) or a bioorthogonal handle (like an alkyne or azide) for subsequent detection via click chemistry. nih.govnih.gov
These probes have been successfully used to:
Label specific enzymes in complex proteomes: β-Lactone probes have been used to selectively label and visualize specific penicillin-binding proteins in bacteria. nih.govnih.gov
Identify novel enzyme targets: A chemical proteomic strategy using β-lactones has been applied to bacterial proteomes to identify new potential antibacterial targets. researchgate.net
Facilitate competitive screening: Competitive ABPP, where the displacement of a broad-spectrum probe by a more selective inhibitor is measured, allows for the discovery and characterization of new, potent, and selective enzyme inhibitors. nih.gov
The development of bioorthogonal β-lactone probes has expanded their utility, allowing for the selective enrichment and identification of target proteins from cell lysates. nih.govnih.gov
Design and Synthesis of Advanced Building Blocks for Biological Activity Screening
The this compound scaffold is a valuable starting point for the generation of diverse molecular libraries aimed at biological activity screening. Its compact, three-dimensional structure, combined with multiple reactive sites—the ketone, the ester, and the strained oxetane (B1205548) ring—allows for a wide range of chemical modifications. In medicinal chemistry, the incorporation of an oxetane ring is a recognized strategy to enhance key pharmacological properties such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a non-classical isostere for carbonyl groups. nih.govdoi.org The design of building blocks from this scaffold focuses on systematically exploring the chemical space around the core structure to identify novel compounds with potential therapeutic applications.
The synthetic strategy for creating a library of derivatives from this compound involves several key transformations targeting its functional groups. These modifications are designed to produce a set of molecules with varied steric and electronic properties, which can then be screened against various biological targets like enzymes or receptors.
Key Synthetic Transformations for Library Development:
Modification of the Ester Group: The ethyl ester is a primary handle for diversification. It can be readily converted into a carboxylic acid, which then serves as a versatile intermediate for a host of subsequent reactions.
Amide Formation: The carboxylic acid derivative can be coupled with a large library of primary and secondary amines to generate a diverse set of amides. This approach has been successfully used in the synthesis of related 4-oxooxetane-2-carboxamides to screen for biological activity. psu.edu The choice of amine can introduce a wide range of functionalities, including aromatic, heterocyclic, and aliphatic groups, significantly altering the biological and physicochemical properties of the final compounds.
Ester Exchange: Transesterification with different alcohols can be performed to modulate properties like cell permeability and hydrolysis rates.
Reactions at the Ketone Carbonyl Group: The 3-oxo position offers another site for structural diversification.
Reductive Amination: Reaction with amines in the presence of a reducing agent can introduce new amino substituents, creating derivatives with different basicity and hydrogen-bonding capabilities.
Wittig-type Reactions: Olefination reactions can be employed to introduce various carbon-based substituents at this position.
Reduction: Reduction of the ketone to a hydroxyl group creates a new stereocenter and a hydrogen bond donor, which can be crucial for interaction with biological targets.
Ring-Opening Reactions: The strained oxetane ring can undergo nucleophilic ring-opening reactions, although this is generally less common in library synthesis unless larger, more flexible scaffolds are desired.
A systematic approach, such as parallel synthesis, can be employed to efficiently generate a large number of these derivatives. enamine.net For instance, by starting with the core oxetane carboxylic acid, an array of amides can be synthesized in parallel by reacting it with a diverse panel of amines. psu.edu This strategy allows for the rapid exploration of structure-activity relationships (SAR), as demonstrated in the development of libraries based on related β-lactone scaffolds for identifying potent proteasome inhibitors. nsf.govnih.gov
The resulting library of advanced building blocks can then be subjected to high-throughput screening against various biological targets. The structural diversity generated from the this compound core makes these compounds suitable for screening in a wide range of therapeutic areas, including oncology and infectious diseases, where scaffolds containing strained rings have shown significant promise.
Table of Synthetic Transformations for Derivative Library Synthesis
| Starting Scaffold | Reactive Site | Reaction Type | Resulting Functional Group | Potential for Diversity |
| This compound | Ester | Hydrolysis | Carboxylic Acid | Serves as key intermediate |
| 3-Oxooxetane-2-carboxylic acid | Carboxylic Acid | Amide Coupling | Amide | High (diverse amine library) |
| 3-Oxooxetane-2-carboxylic acid | Carboxylic Acid | Esterification | Ester | Moderate (various alcohols) |
| This compound | Ketone | Reductive Amination | Amine | High (diverse amine library) |
| This compound | Ketone | Reduction | Alcohol | Low (creates stereocenter) |
Future Perspectives and Emerging Research Directions
Novel Catalytic Systems for Oxetane (B1205548) Synthesis and Transformations
The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent transformation of functionalized oxetanes. Recent advancements have moved beyond classical methods, introducing novel catalysts that offer milder conditions, broader substrate scope, and improved yields.
A significant area of development is the use of new metal-based catalytic systems. For instance, cobalt-catalyzed cycloisomerization of homoallylic alcohols has emerged as a mild and high-yielding method for constructing oxetane rings, showing good functional group tolerance and applicability to spirooxetanes. beilstein-journals.org Copper(II)-catalyzed formal [2+2] cycloadditions of silyl (B83357) enol ethers with trifluoropyruvate have also been shown to produce polysubstituted oxetanes with excellent yields. beilstein-journals.org Furthermore, iridium-catalyzed Paternò–Büchi reactions are being explored for the synthesis of oxetanes from α-ketoesters and alkenes. beilstein-journals.orgnih.gov For transformations of the oxetane ring, indium(III) triflate has proven to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating a new reactivity profile for oxetane derivatives. rsc.org
These emerging systems represent a departure from stoichiometric reagents, offering more sustainable and efficient routes to complex oxetanes like ethyl 3-oxooxetane-2-carboxylate and its derivatives.
| Catalytic System | Reaction Type | Key Features | Potential Application for 3-Oxooxetane-2-Carboxylates |
| Cobalt-hydride complexes | Cycloisomerization | Mild conditions, high yields, good functional group tolerance. beilstein-journals.org | Synthesis of the core oxetane ring from acyclic precursors. |
| Chiral Cu(II) complexes | Formal [2+2] Cycloaddition | High cis/trans ratios and enantioselectivities for polysubstituted oxetanes. beilstein-journals.org | Stereocontrolled synthesis of substituted oxetane carboxylates. |
| Iridium Photocatalysts | Paternò–Büchi Reaction | Enantioselective formation of oxetanes from ketoesters. nih.gov | Asymmetric synthesis of the 3-oxooxetane core. |
| Indium(III) Triflate | Ring-Opening/Cyclization | Catalytic transformation of functionalized oxetanes into other heterocycles. rsc.org | Derivatization of the oxetane ring into more complex scaffolds. |
| Iron(III) Complexes | Ring-Opening | Sustainable catalyst for nucleophilic ring-opening reactions. rsc.org | Controlled opening of the oxetane ring for further functionalization. |
Advancements in Stereocontrol for this compound Derivatives
Achieving precise stereocontrol is a critical challenge in the synthesis of complex molecules. For derivatives of this compound, where multiple stereocenters can exist, enantioselective and diastereoselective methods are essential.
Photocatalysis has emerged as a powerful tool for stereocontrol. The use of a novel hydrogen-bonding chiral iridium photocatalyst has enabled the first highly enantioselective Paternò–Büchi reaction between quinolones and ketoesters, producing oxetane products with excellent enantiomeric excess. nih.gov This strategy is highly promising for the asymmetric synthesis of the core structure of this compound.
Organocatalysis also offers compelling solutions. Chiral phosphoric acids, for example, have been successfully used to catalyze the stereocontrolled ring-opening of oxetanes with both intramolecular and intermolecular nucleophiles, creating chiral 1,4-dioxanes and other functionalized products with high enantioselectivity. rhhz.net
Furthermore, biocatalysis presents a highly selective and sustainable approach. Short-chain dehydrogenases/reductases (SDRs), such as ChKRED12, have been used for the stereoselective reduction of related β-keto esters like ethyl 3-oxo-3-(2-thienyl) propanoate to the corresponding (S)-alcohol, a key intermediate for the antidepressant duloxetine. jmb.or.kr This enzymatic approach could be directly applicable to the reduction of the ketone in this compound to furnish chiral 3-hydroxyoxetane derivatives with high optical purity.
| Methodology | Catalyst/Enzyme | Key Outcome | Relevance |
| Asymmetric Photocatalysis | Chiral Iridium Complex | Excellent enantiomeric excess in Paternò–Büchi reactions. nih.gov | Enantioselective synthesis of the chiral oxetane core. |
| Organocatalysis | Chiral Phosphoric Acids | Highly enantioselective oxetane ring-opening reactions. rhhz.net | Asymmetric transformation of the oxetane ring. |
| Biocatalysis | Short-Chain Dehydrogenase/Reductase (e.g., ChKRED12) | Stereoselective reduction of β-keto esters to chiral alcohols. jmb.or.kr | Enantioselective reduction of the C3-ketone. |
| Metal-Catalyzed Asymmetric Synthesis | Chiral Cu(II) Complex | Excellent diastereomeric ratio and enantiomeric excess in [2+2] cycloadditions. beilstein-journals.org | Direct asymmetric synthesis of highly substituted oxetane esters. |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing synthetic strategies. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, and higher yields, particularly for reactions involving unstable intermediates. sci-hub.se
The synthesis of oxetanes often involves highly reactive or unstable species, such as lithiated intermediates. kyoto-u.ac.jpresearchgate.net Flow microreactor systems allow for the generation and immediate use of these intermediates, such as 3-oxetanyllithium, under conditions that are difficult to control in batch mode. nih.gov For example, flow systems enable reactions at higher temperatures (e.g., -40 °C instead of -78 °C), with precise control over residence time, leading to improved yields and safer operation. kyoto-u.ac.jpresearchgate.net This technology has been successfully applied to the synthesis of 2,2-disubstituted oxetanes and can be extrapolated to the synthesis of more complex structures like this compound. researchgate.net The ability to scale up these reactions safely makes flow chemistry a critical technology for the industrial production of oxetane-based building blocks. illinois.edunih.gov
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Advantage of Flow Chemistry |
| Temperature Control | Difficult to maintain homogeneity; risk of local hot spots. | Precise and rapid heat exchange due to high surface-area-to-volume ratio. kyoto-u.ac.jp | Enhanced safety and reaction control. |
| Handling Unstable Intermediates | Requires very low temperatures (e.g., -78 °C) and dilute conditions. researchgate.net | Can be generated and used "in-situ" at higher temperatures with short residence times. nih.gov | Improved efficiency and operational window. |
| Scalability | Scaling up can be problematic and hazardous. | More straightforward scale-up by running the system for longer or using parallel reactors. illinois.edu | Facilitates industrial production. |
| Yield & Purity | Can be lower due to side reactions during extended reaction times. | Often higher due to precise control over stoichiometry and reaction time. researchgate.netillinois.edu | Better process efficiency. |
Computational Design and Prediction of Novel Oxetane-Based Compounds
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For oxetane-based compounds, computational methods are being used to predict physicochemical properties, guide synthetic efforts, and elucidate structures.
Quantum mechanics and molecular dynamics simulations are employed to calculate key properties of oxetane-containing molecules, such as enthalpy of formation, density, and mechanical properties, which can help in the design of novel energetic polymers or other materials. rsc.org In medicinal chemistry, computational models are used to predict how the incorporation of an oxetane ring will affect a drug candidate's properties, such as solubility, metabolic stability, and lipophilicity. nih.gov
Furthermore, computational analysis is crucial for structure elucidation. A hybrid computational method known as DU8+ has been used to analyze NMR data of natural products containing oxetanes, leading to the revision of over 30 previously published structures. acs.org This highlights the challenges in characterizing these strained ring systems and the power of computational tools to ensure structural accuracy. Looking forward, the development of artificial intelligence (AI) and machine learning workflows for catalyst design promises to accelerate the discovery of new and more efficient catalysts for oxetane synthesis. arxiv.org As more experimental data on oxetane compounds becomes available, the predictive power of these computational models is expected to improve significantly. nih.govacs.org
Expanding the Scope of Biological Targets and Mechanistic Insights
The unique properties of the oxetane ring—its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor—make it an attractive motif for modulating biological activity. nih.govresearchgate.net Oxetanes have been incorporated into molecules targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders. nih.govmdpi.com
A key mechanistic insight is the use of the oxetane ring to fine-tune the physicochemical properties of drug candidates. For example, introducing an oxetane can lower the pKa of a nearby amine, increase aqueous solubility, and improve metabolic stability, often by blocking sites of metabolism. nih.govacs.org This allows chemists to systematically optimize the pharmacokinetic profile of a lead compound.
Recent research has also provided deeper insights into the metabolic fate of oxetanes. Studies have shown that some oxetanes can be hydrolyzed to diols by microsomal epoxide hydrolase (mEH). researchgate.net This opens up a novel strategy in drug design where an oxetane can be intentionally incorporated to direct metabolic clearance through mEH, potentially reducing the metabolic burden on cytochrome P450 (CYP) enzymes and thereby decreasing the risk of drug-drug interactions. researchgate.net Understanding these metabolic pathways and the structural basis for target interactions is crucial for expanding the application of oxetane-containing compounds like derivatives of this compound to new biological targets and designing safer, more effective medicines. nih.gov
| Oxetane-Containing Compound Class/Example | Biological Target/Application | Mechanistic Insight/Role of Oxetane |
| Kinase Inhibitors | Spleen tyrosine kinase (Syk), etc. nih.govmdpi.com | Acts as a polar, three-dimensional scaffold; improves solubility and metabolic stability. nih.gov |
| ALDH1A Inhibitors | Aldehyde Dehydrogenase 1A1 nih.gov | Improves metabolic stability and aqueous solubility over parent compounds. nih.gov |
| Respiratory Syncytial Virus (RSV) Fusion Inhibitors | RSV Fusion Protein acs.org | Serves as a conformational and basicity control element. acs.org |
| General Drug Candidates | Various targets | Used to reduce pKa of nearby amines, decrease lipophilicity (LogD), and block metabolic sites. nih.gov |
| mEH Substrates | Microsomal Epoxide Hydrolase (mEH) | Directs metabolic clearance away from CYP450 enzymes to mitigate drug-drug interactions. researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for characterizing Ethyl 3-oxooxetane-2-carboxylate, and how should data be interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly the ketone (3-oxo) and ester groups. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using software like SHELXL can resolve bond lengths and angles in the oxetane ring. Assign peaks in NMR to distinguish carbonyl carbons (ketone vs. ester) and validate with SCXRD-derived bond parameters. Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities in stereoelectronic effects .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
- Answer : Common methods include cyclization of β-keto esters or ring-opening of substituted oxetanes. For example, condensation of ethyl glyoxylate with a β-keto acid precursor under acidic catalysis, followed by ring closure. Optimize yields by varying catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., THF or DCM). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using High-Performance Liquid Chromatography (HPLC). Adjust temperature (e.g., 0–25°C) to minimize side reactions like ester hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking studies elucidate the reactivity of this compound in enzyme inhibition or catalysis?
- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic sites (e.g., the ketone group) for nucleophilic attack. Compute frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential. For enzyme interactions, perform molecular docking (AutoDock Vina) using protein data bank (PDB) structures to identify binding affinities. Validate computational results with kinetic assays (e.g., IC measurements) and compare docking poses with crystallographic data from SHELX-refined structures .
Q. How should researchers address contradictions between experimental and computational data regarding the compound’s stability under varying pH?
- Answer : Discrepancies may arise from solvent effects or protonation states not modeled in simulations. Conduct pH-dependent stability assays (HPLC or UV-Vis) to track degradation products. Compare experimental degradation rates (Arrhenius plots) with DFT-predicted activation energies for hydrolysis pathways. Use ab initio molecular dynamics (AIMD) to simulate explicit solvent interactions at different pH levels. Reconcile data by adjusting computational parameters (e.g., solvation models like COSMO) .
Q. What strategies are recommended for analyzing the stereoelectronic effects of the oxetane ring on reaction kinetics?
- Answer : Employ Natural Bond Orbital (NBO) analysis via DFT to quantify hyperconjugative interactions (e.g., n→σ* in the oxetane ring). Experimentally, measure reaction rates (e.g., nucleophilic substitution) using stopped-flow spectroscopy. Compare activation barriers (Eyring equation) with computed transition states. For conflicting results, use X-ray charge density analysis (Multipole refinement in SHELXL) to validate electron distribution .
Methodological Considerations
Q. What precautions are essential when handling this compound in kinetic studies?
- Answer : Use inert atmosphere (N/Ar) to prevent moisture-induced hydrolysis. Store samples in anhydrous solvents (e.g., DMSO-d for NMR) at –20°C. For GC-MS analysis, derivatize unstable intermediates (e.g., silylation) to enhance volatility. Follow OSHA-compliant PPE: nitrile gloves, safety goggles, and fume hoods .
Q. How can researchers design experiments to probe the compound’s role as a synthon in multicomponent reactions?
- Answer : Screen reactivity with amines (Ugi reaction) or aldehydes (Passerini reaction) under varied conditions. Use Design of Experiments (DoE) to optimize molar ratios and catalysts. Characterize products via -NMR and HRMS. For mechanistic insights, employ isotopic labeling at the ketone group to track oxygen transfer pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
